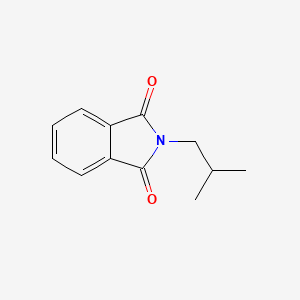

N-Isobutylphthalimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-Isobutylphthalimide is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Chemistry

N-Isobutylphthalimide serves as a versatile intermediate in organic synthesis. It is particularly useful for the synthesis of primary amines through the Gabriel synthesis method. This process involves the hydrolysis of N-substituted phthalimides to yield amines, which are essential building blocks in pharmaceuticals and agrochemicals .

Key Applications:

- Synthesis of Primary Amines: this compound can be hydrolyzed to produce isobutylamine, which is valuable in various chemical syntheses.

- Protecting Groups: The phthalimide group can act as a protecting group for amines during multi-step syntheses, allowing for selective reactions without interfering with other functional groups .

Pharmaceutical Research

The compound has been explored for its potential therapeutic applications. Research indicates that derivatives of phthalimides exhibit various biological activities, including anticancer and antimicrobial properties.

Case Studies:

- A study demonstrated that phthalimide derivatives displayed significant cytotoxic effects against several cancer cell lines, suggesting their potential as anticancer agents .

- Another investigation highlighted the use of phthalimides in developing new drugs targeting specific enzymes involved in inflammatory processes, showcasing their role in pain management and anti-inflammatory treatments .

Material Science

In material science, this compound is employed as an additive in various formulations due to its properties that enhance performance and stability.

Applications:

- Dyes and Pigments: It is utilized as a carrier for disperse dyes in textile applications, providing improved color fastness and environmental safety due to its low toxicity profile .

- Coatings: The compound's stability and compatibility with various substrates make it suitable for use in coatings that require high durability and resistance to environmental degradation.

Recent studies have focused on the biological activity of this compound analogs against pathogens. Research has indicated promising results against malaria and schistosomiasis, highlighting its potential as a lead compound in drug discovery.

Research Findings:

- Compounds derived from this compound showed potent activity against Plasmodium falciparum, indicating their potential use in antimalarial therapies .

- Additionally, certain derivatives exhibited significant efficacy against schistosomiasis, suggesting that modifications to the phthalimide structure can enhance biological activity against specific parasites .

Data Tables

The following table summarizes key findings related to the applications of this compound:

| Application Area | Description | Key Findings |

|---|---|---|

| Synthetic Chemistry | Intermediate for primary amine synthesis | Effective in Gabriel synthesis; versatile protecting group |

| Pharmaceutical Research | Potential anticancer and anti-inflammatory agent | Significant cytotoxicity against cancer cell lines |

| Material Science | Additive in dyes and coatings | Enhances color fastness; low toxicity |

| Biological Activity | Antimicrobial and antiparasitic properties | Potent activity against malaria and schistosomiasis |

Propriétés

Numéro CAS |

304-19-8 |

|---|---|

Formule moléculaire |

C12H13NO2 |

Poids moléculaire |

203.24 g/mol |

Nom IUPAC |

2-(2-methylpropyl)isoindole-1,3-dione |

InChI |

InChI=1S/C12H13NO2/c1-8(2)7-13-11(14)9-5-3-4-6-10(9)12(13)15/h3-6,8H,7H2,1-2H3 |

Clé InChI |

DLGAPXQHTIJNJA-UHFFFAOYSA-N |

SMILES canonique |

CC(C)CN1C(=O)C2=CC=CC=C2C1=O |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.